molecular formula C2H4ClN3S B190155 1,2,4-Thiadiazol-5-amine hydrochloride CAS No. 152513-91-2

1,2,4-Thiadiazol-5-amine hydrochloride

Cat. No.: B190155
CAS No.: 152513-91-2
M. Wt: 137.59 g/mol
InChI Key: JCIIKRHCWVHVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Thiadiazol-5-amine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of science due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1,2,4-Thiadiazol-5-amine hydrochloride typically involves the reaction of N-chloroamidines with isothiocyanates. This method is advantageous due to its high product yields (up to 93%), scalability, and the absence of additive oxidizing agents or transition metal catalysts . The reaction conditions are mild, and the workup procedure is straightforward, making it suitable for industrial production.

Chemical Reactions Analysis

1,2,4-Thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,2,4-Thiadiazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Thiadiazol-5-amine hydrochloride involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately bacterial cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against resistant bacterial strains .

Properties

IUPAC Name

1,2,4-thiadiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIIKRHCWVHVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621497
Record name 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152513-91-2
Record name 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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